![molecular formula C16H22N2O3 B12642250 4,5,6-trimethoxy-3-(piperidin-4-yl)-1H-indole](/img/structure/B12642250.png)
4,5,6-trimethoxy-3-(piperidin-4-yl)-1H-indole
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Overview
Description
4,5,6-Trimethoxy-3-(piperidin-4-yl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of three methoxy groups and a piperidinyl group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trimethoxy-3-(piperidin-4-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the indole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trimethoxy-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The indole core can be reduced to form indoline derivatives.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of indoline derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
4,5,6-Trimethoxy-3-(piperidin-4-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5,6-trimethoxy-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The methoxy groups and the piperidinyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,5,6-Trimethoxy-1H-indole: Lacks the piperidinyl group.
3-(Piperidin-4-yl)-1H-indole: Lacks the methoxy groups.
4,5,6-Trimethoxy-2-(piperidin-4-yl)-1H-indole: Similar structure but with a different substitution pattern.
Uniqueness
4,5,6-Trimethoxy-3-(piperidin-4-yl)-1H-indole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and piperidinyl groups enhances its versatility in various chemical reactions and its potential as a pharmacologically active compound.
Biological Activity
4,5,6-Trimethoxy-3-(piperidin-4-yl)-1H-indole is a compound of interest due to its potential biological activities, particularly in cancer therapy and neuropharmacology. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Indole Core : The indole structure is synthesized through cyclization reactions involving appropriate precursors.
- Piperidine Attachment : The piperidine moiety is introduced via nucleophilic substitution or coupling reactions.
- Methoxy Group Installation : The methoxy groups are added through methylation reactions using reagents like methyl iodide.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 10.5 | Induction of apoptosis |
A549 (Lung Cancer) | 8.7 | Cell cycle arrest at G2/M phase |
MCF-7 (Breast Cancer) | 12.3 | Inhibition of tubulin polymerization |
HCT116 (Colon Cancer) | 9.5 | Activation of pro-apoptotic pathways |
These findings suggest that the compound promotes apoptosis and inhibits cell proliferation through multiple mechanisms, including the disruption of microtubule dynamics and modulation of apoptotic signaling pathways .
Neuropharmacological Effects
The compound also shows promise in neuropharmacology. Its ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer's:
Assay Type | Result | Implication |
---|---|---|
AChE Inhibition Assay | IC50 = 25 nM | Potential for Alzheimer's treatment |
Neuroprotection Assay | Significant protection against oxidative stress-induced neuronal death | Neuroprotective properties |
These results indicate that this compound may enhance cholinergic neurotransmission and provide neuroprotection .
Case Studies
Several case studies have highlighted the compound's effectiveness:
-
Case Study in Cancer Therapy :
- A study involving mice with implanted tumors showed a significant reduction in tumor size after treatment with the compound at doses of 20 mg/kg.
- Histological analysis revealed increased apoptosis in tumor tissues compared to control groups.
-
Case Study in Neurodegenerative Disease Models :
- In a rat model of Alzheimer's disease, administration of the compound improved cognitive functions as assessed by maze tests.
- Biochemical assays indicated reduced levels of amyloid-beta plaques in treated animals compared to untreated controls.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts microtubule formation necessary for mitosis, leading to G2/M phase arrest.
- Neuroprotective Effects : By inhibiting AChE and reducing oxidative stress, it protects neurons from degeneration.
Properties
Molecular Formula |
C16H22N2O3 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
4,5,6-trimethoxy-3-piperidin-4-yl-1H-indole |
InChI |
InChI=1S/C16H22N2O3/c1-19-13-8-12-14(16(21-3)15(13)20-2)11(9-18-12)10-4-6-17-7-5-10/h8-10,17-18H,4-7H2,1-3H3 |
InChI Key |
KHHXAGYLPMRTLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)NC=C2C3CCNCC3)OC)OC |
Origin of Product |
United States |
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